Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and related compounds typically involves reactions like the Arbuzov reaction, which is a method used for the synthesis of phosphonates from halides and trialkyl phosphites. For instance, ethyl chloroacetate and triethyl phosphate have been reacted to obtain intermediates which then react with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds related to ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves X-ray crystallography, NMR, IR, and UV spectroscopy to determine their conformation, bond lengths, and stereochemistry. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate's structure was elucidated through such methods, revealing its enamine tautomer form and the stereochemistry around its double bond (James E. Johnson et al., 2006).
Chemical Reactions and Properties
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate and its derivatives participate in a variety of chemical reactions, including the Arbuzov reaction, Michael addition, and reactions involving nucleophilic substitution. These reactions are crucial for synthesizing a wide range of phosphonate-containing compounds, which have applications in medicinal chemistry and material science. For instance, Michael addition of various nitroalkanes to ethyl (2-diethoxyphosphoryl)acrylate yielded 2-diethoxyphosphoryl-4-nitroalkanoates (E. Blaszczyk et al., 2004).
Scientific Research Applications
Study of Spontaneous Intramolecular Cyclization : It's used to study the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).
Synthesis of Novel Fluorinated Building Blocks : The compound aids in synthesizing 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).
Potential Anticancer Applications : It is used in synthesizing new compounds with potential use in anticancer therapy (Valla et al., 2005).
Synthesis of Lactones and Lactams : The compound is utilized in synthesizing β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams, which have potential therapeutic applications (Albrecht et al., 2010).
Bisphosphorylated 2-Furoic Acid Derivatives : It's involved in the synthesis of bisphosphorylated 2-furoic acid and its derivatives, which have various scientific uses (Pevzner, 2015).
Synthesis of α-Alkylidene-γ-Lactones and Lactams : The compound is an intermediate in synthesizing α-alkylidene-γ-lactones and lactams (Blaszczyk et al., 2004).
Synthesis and Stereochemistry Studies : It's used in synthesizing 3-substituted 2-methylbut-2-enoic acid derivatives and studying their stereochemistry (Brettle et al., 1973).
Preparation of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : This compound is key in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).
Intermediates for Fluorinated Lignans : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is utilized in preparing intermediates for fluorinated lignans (Kvíčala et al., 2000).
Exploring Rare Nonhydrogen Bonding Interactions : It is used for studying rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).
Synthesis of Various Compounds : The compound is involved in the synthesis of various compounds, indicating its versatility in scientific research (Pevzner, 2016).
Biohydrogenation Studies : It serves as a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).
High Enantioselectivity in Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, a derivative, shows high enantioselectivity and yield in chemical reactions (Meng et al., 2008).
Synthesis of Difluoromethylphosphonate-Substituted Nitrogen Heterocycles : This compound is also used in synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles (Pasternak et al., 2000).
Anticancer Properties : It has been identified as a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).
Phosphorylation Studies : The compound is used in the phosphorylation of ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).
Wittig Reaction Applications : It is useful in the Wittig reaction, producing alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates (Pevzner, 2017).
Tricyclic Product Synthesis : It's a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).
Yield Studies in Synthesis : The synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate yielded a significant amount of the target compound (Nhu, 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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